5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Overview
Description
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsSubsequent steps involve the reaction of α,β-alkynyls with hydrazine monohydrate to form pyrazoles, which are then cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: Another derivative with slight structural variations.
Uniqueness
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and applications. Its fused ring system also provides stability and rigidity, making it a valuable scaffold in various chemical and biological studies .
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZLJDDSFCFBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461145 | |
Record name | 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-46-5 | |
Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623564-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different hydrolysis rates observed between the isomeric ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate in the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde?
A1: The research highlights the significantly different stabilities of the two isomers during alkaline hydrolysis. This difference is crucial because it allows for a large-scale separation of the isomers without resorting to chromatography. The desired isomer, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, can be selectively hydrolyzed to obtain the target compound, this compound, which serves as a key intermediate in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems []. This non-chromatographic separation method significantly enhances the efficiency and cost-effectiveness of the synthesis process.
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